6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have developed methods for synthesizing a wide range of heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of pyridazin-3-one and 2-amino-5-arylazopyridine have been synthesized, showcasing the potential in creating fused azines with unique properties (Ibrahim & Behbehani, 2014). Another study detailed the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, further illustrating the versatility of these compounds in generating pharmacologically active molecules (Johnston et al., 2008).
Anticancer and Antimicrobial Agents
Some derivatives have been evaluated for their potential anticancer and antimicrobial activities. For example, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids were synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the therapeutic potential of such molecules (Flefel et al., 2018).
Advanced Synthesis Techniques
The exploration of advanced synthesis techniques, such as microwave-assisted synthesis, has been reported to accelerate the production of heterocyclic compounds. This approach not only improves the efficiency of the synthesis process but also enhances the yield and purity of the desired products, showcasing the compound's role in facilitating novel methodologies in chemical synthesis (Hoogenboom et al., 2006).
Molecular Docking Studies
Incorporation into molecular docking studies for the identification of potential anticancer and antimicrobial agents highlights the compound's significance in drug discovery. By understanding how derivatives interact with biological targets, researchers can design more effective therapeutic agents, leveraging the structural complexity of such compounds to achieve high specificity and efficacy (Katariya et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
6-cyclopropyl-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15-4-3-13(11-1-2-11)17-19(15)10-16(21)18-7-5-14-12(9-18)6-8-22-14/h3-4,6,8,11H,1-2,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLBPQRZSMWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.